7-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione
Description
7-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is a heterocyclic compound featuring a fused triazolo-pyrazine-dione core with a 4-methoxyphenyl substituent at position 6. The dione moiety (3,8-positions) and the methoxy group contribute to its electronic and steric properties, making it a candidate for pharmacological exploration. Synthetic routes often involve cyclization of hydrazinopyrazinones with carbonyl-containing reagents activated by carbonyldiimidazole (CDI), as described in general procedures yielding high-purity products .
Properties
IUPAC Name |
7-(4-methoxyphenyl)-2H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3/c1-19-9-4-2-8(3-5-9)15-6-7-16-10(11(15)17)13-14-12(16)18/h2-7H,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJAGRFEENVCOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN3C(=NNC3=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired triazolopyrazine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced triazolopyrazine derivatives.
Substitution: Substituted triazolopyrazine derivatives.
Scientific Research Applications
7-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antibacterial properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 7-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Position 7 Substitutions
- 7-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione (CAS: 1713713-91-7):
- 7-(3-Fluorophenyl)-2-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione: The 3-fluorophenyl and 4-methylbenzyl groups introduce steric hindrance, reducing binding affinity to adenosine receptors (IC₅₀ >10 µM) compared to the target compound (IC₅₀ ~1.2 µM) .
Position 3 and 8 Modifications
- 3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol (48a) :
- 3-Thioxo Derivatives (e.g., 7-(4-Methoxyphenyl)-3-thioxo-2,3-dihydrotriazolo[4,3-a]pyridine-8-carboxamide) :
Heterocycle Variations
- 1,2,4-Triazolo[4,3-a]pyrimidine Derivatives :
- Imidazo[2,1-f]purine-diones (e.g., 8-(4-Fluorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4-dione): Larger heterocycles like purine-diones show broader kinase inhibition but lower specificity for adenosine receptors compared to triazolopyrazines .
Receptor Affinity and Enzyme Inhibition
Key Findings :
- The target compound’s moderate A₂A affinity (1.2 µM) is outperformed by SCH442416 (0.3 nM), highlighting the importance of fused pyrimidine-triazolo systems for high-affinity binding .
- Renin inhibitors like 19f (IC₅₀ 1.4 nM) utilize difluorostatone mimetics, whereas the dione moiety in the target compound may favor interactions with polar enzyme pockets .
Physicochemical and Stability Data
Biological Activity
7-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields of research.
Synthesis
The synthesis of this compound typically involves cyclization reactions starting from 4-methoxyphenylhydrazine and ethyl acetoacetate. The reaction conditions are optimized for yield and purity. The following table summarizes the synthetic routes:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 4-Methoxyphenylhydrazine | Ethyl acetoacetate | High |
| 2 | Hydrazine hydrate | Cyclization | Moderate |
Anticancer Properties
Research indicates that derivatives of triazolo[4,3-a]pyrazines exhibit significant anticancer activity. For instance, compounds similar to 7-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine have shown promising results against various cancer cell lines:
- A549 (Lung cancer) : IC50 = 0.83 ± 0.07 μM
- MCF-7 (Breast cancer) : IC50 = 0.15 ± 0.08 μM
- HeLa (Cervical cancer) : IC50 = 2.85 ± 0.74 μM
These findings suggest that the compound may act as a potent inhibitor of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. A study highlighted its effectiveness against various bacterial strains, indicating a potential mechanism involving the disruption of bacterial cell membranes and inhibition of key metabolic pathways .
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors in target cells:
- Enzyme Inhibition : The compound is being studied for its potential as an enzyme inhibitor in various biochemical pathways.
- Cellular Interaction : Its methoxy group enhances lipophilicity and facilitates interaction with cellular targets .
Research Findings
Several studies have focused on understanding the biological implications of this compound:
- Case Study on Anticancer Activity :
- Antibacterial Efficacy :
Q & A
Q. What are the standard synthetic routes for 7-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione?
The compound is synthesized via cyclization of ethyl 1,2,4-triazole-3-carboxylate derivatives with anhydrous ammonium acetate under sealed-tube conditions (140°C, 3–24 h). Purification involves recrystallization from ethanol/ether mixtures. Substituents at positions 3 and 7 are introduced using carbonyl reagents (e.g., ortho-esters, anhydrides) or aryl/benzyl hydrazines. For example, the 4-methoxyphenyl group at position 7 is incorporated through N1-aryl-3-hydrazinopyrazin-2-one intermediates .
Q. What characterization techniques are critical for confirming the compound’s structural integrity?
Key methods include:
- 1H NMR : Peaks at δ 11.34 (br s, NH) and aromatic protons confirm substituents .
- Melting Point : Sharp ranges (e.g., 252–254°C) validate purity .
- HPLC : Detects impurities (e.g., oxidation byproducts) with limits ≤0.5% .
- Potentiometric Titration : Quantifies purity (99.0–101.0%) using 0.1 M HClO₄ in non-aqueous media .
Q. What biological activities are associated with this compound?
It exhibits potent adenosine A2A receptor antagonism (IC₅₀ < 100 nM) and efficacy in neuropathic pain models. Structural analogs also show anticonvulsant activity (ED₅₀ = 3 mg/kg in maximal electroshock assays) .
Advanced Research Questions
Q. How can regioselectivity be optimized during substitutions at position 3?
Use carbonyl reagents like carbonyldiimidazole (CDI) to selectively modify position 3. Reaction conditions (e.g., DMFA solvent, 100°C, 24 h reflux) favor cyclization without side products. For electron-deficient aryl groups, adjust stoichiometry (1.5:1 acid-to-CDI ratio) .
Q. What strategies mitigate impurities during scale-up synthesis?
Q. How do structural modifications impact solubility and receptor binding?
Q. How should contradictory biological data be resolved?
Q. What methodologies validate analytical techniques for regulatory compliance?
- Potentiometric Titration : Validate linearity (R² > 0.999), accuracy (98–102% recovery), and precision (RSD < 1%) per ICH guidelines. Uncertainty should not exceed 1.00% .
- HPLC : Use C18 columns (UV detection at 254 nm) with gradient elution (ACN/0.1% TFA) to separate impurities. Validate LOD/LOQ at 0.1% .
Key Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
